![molecular formula C17H14N4S B3440727 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440727.png)
5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the triazoloquinazoline family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Moreover, the compound has been found to disrupt the integrity of the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, the compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Furthermore, the compound has been shown to possess antifungal activity by disrupting the fungal cell membrane.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potent cytotoxic activity against cancer cells. The compound has been found to exhibit selective toxicity towards cancer cells while sparing normal cells. Another advantage is its broad-spectrum antimicrobial activity against various bacterial and fungal strains. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline. One direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, future research can focus on elucidating the compound's mechanism of action and identifying its molecular targets. Additionally, the compound's pharmacokinetic and pharmacodynamic properties can be studied to determine its efficacy and safety in vivo.
Scientific Research Applications
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to exhibit potent cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
5-benzylsulfanyl-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-18-16-14-9-5-6-10-15(14)19-17(21(16)20-12)22-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVXYGAIFOICL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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